molecular formula C12H13N3OS B7573520 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

Cat. No. B7573520
M. Wt: 247.32 g/mol
InChI Key: FYYPFDPEZNEUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized through a series of chemical reactions and has been found to have a variety of applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is not fully understood. However, it has been found to act as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these molecules and study their function. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been found to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other molecules in live cells. Another direction is the development of new inhibitors based on this compound for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used as a fluorescent probe, a tool to study the mechanism of action of various enzymes and proteins, and as a potential anti-cancer agent. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.

Synthesis Methods

The synthesis of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide involves a series of chemical reactions that start with the reaction of 2-chloroquinoxaline with thiourea. The resulting product is then oxidized using hydrogen peroxide to obtain this compound. The reaction is shown below:

Scientific Research Applications

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide has been extensively used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used as a fluorescent probe for the detection of reactive oxygen species in live cells. It has also been used as a tool to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

4-quinoxalin-2-yl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-17-7-5-15(6-8-17)12-9-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPFDPEZNEUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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